(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(3-chloroimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2 |
InChI Key |
INVCBCVFAPJYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Analysis
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Aminopyridine + DMF-DMA | Formation of intermediate enamine/imine | Near quantitative yield; solvent: DMF or methanol |
| 2 | Intermediate + Ethyl bromoacetate or bromoacetonitrile | Condensation to form imidazo[1,2-a]pyridine core | High yield; one-pot reaction |
| 3 | Bromination of aryl ketones with pyridinium tribromide | α-Bromo ketone formation | High regioselectivity; critical for subsequent steps |
| 4 | Azide substitution and reduction | Conversion to amino alcohol intermediates | Requires controlled hydrogenation conditions |
| 5 | Condensation with 2,3-dichloropyridine in 1,4-dioxane | Formation of chlorinated imidazo[1,2-a]pyridine | Good yields; solvent choice important |
| 6 | Swern oxidation and acid-induced cyclization | Final ring closure and functional group installation | Efficient cyclization; mild conditions |
Purification and Characterization
- Recrystallization: Methanol is commonly used as a solvent for recrystallization to obtain high-purity crystalline products suitable for structural analysis.
- Spectroscopic Analysis: Proton NMR typically shows the hydroxymethyl (-CH₂OH) group resonating near δ 4.5–5.3 ppm, confirming substitution at the 8-position. Carbon NMR and mass spectrometry further confirm molecular structure and purity.
- Crystallization Conditions: Slow evaporation of methanol/water mixtures at low temperatures (around 4°C) is effective for obtaining single crystals for X-ray diffraction studies.
Research Findings and Practical Considerations
- The two-step one-pot method is favored for its operational simplicity and scalability.
- Bromination steps require careful control to avoid over-bromination and formation of regioisomeric mixtures.
- Reduction of azides to amino alcohols is typically performed under atmospheric hydrogen pressure, with some substrates requiring elevated pressure.
- Metal-free methods provide environmentally friendly alternatives but may require optimization for chlorinated derivatives.
- Industrial-scale synthesis data are limited, but the described methods provide a practical foundation for scale-up.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-step one-pot | 2-Aminopyridine, DMF-DMA, bromoacetate | DMF-DMA, ethyl bromoacetate | Condensation | High yield, simple, scalable | Requires careful control of conditions |
| α-Bromo ketone route | Aryl ketones, pyridinium tribromide, azides | Pyridinium tribromide, reducing agents | Bromination, substitution, cyclization | Structural diversity, good yields | Multi-step, requires hazardous reagents |
| Metal-free direct synthesis | 2-Aminopyridine, bromomalonaldehyde | Ethanol-water, microwave | Condensation, cyclization | Mild, eco-friendly | May need optimization for chlorinated compounds |
Chemical Reactions Analysis
Types of Reactions
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a fused imidazole and pyridine structure with a chlorine atom at the 3-position and a hydroxymethyl group at the 8-position. Its molecular formula is C_9H_8ClN_3O, with a molecular weight of approximately 201.63 g/mol. The unique substitution pattern significantly influences both its chemical reactivity and biological activity.
Medicinal Chemistry
-
Anticancer Properties :
- (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has been identified as a potential inhibitor of various kinases involved in cancer progression. Research indicates that it can inhibit specific kinases such as c-KIT, which is crucial in gastrointestinal stromal tumors (GIST) and other malignancies .
- Case studies demonstrate its effectiveness in targeting mutated forms of c-KIT, making it a promising candidate for treating cancers associated with these mutations.
- Antimicrobial Activity :
-
Antiviral Potential :
- Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridines may exhibit antiviral activities, although specific data on (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol remains limited.
Case Studies
- Inhibition of c-KIT Kinase :
- Antifungal Efficacy :
Mechanism of Action
The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways. It acts as a ligand for major inhibitory neurotransmitter receptors, which may explain its anticonvulsant and anti-inflammatory effects . The compound’s ability to inhibit DNA oxidation and quench radicals also contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
- NMR Signatures: The hydroxymethyl group (-CH₂OH) in (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is expected to resonate near δ 4.5–5.3 ppm (similar to compound 12 in ) . In contrast, the methyl group in (3-Methylimidazo[1,2-a]pyridin-8-yl)methanol appears as a singlet near δ 2.4–2.8 ppm .
- Mass Spectrometry: The dichloro analog {6,8-dichloroimidazo[1,2-a]pyridin-3-yl}methanol shows a molecular ion peak at m/z 217.05 . Brominated analogs exhibit characteristic isotope patterns (e.g., m/z 227.06 for [M+H]⁺ in (6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol) .
Biological Activity
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and pyridine structure, with a chlorine atom at the 3-position and a hydroxymethyl group at the 8-position. The molecular formula is C₉H₈ClN₃O, and it has a molecular weight of approximately 201.63 g/mol. Its unique structural characteristics contribute to its potential therapeutic applications, particularly as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol exhibits significant inhibitory activity against various enzymes involved in disease pathways. Notably, it has been shown to inhibit specific kinases that play critical roles in cancer progression. This inhibition can disrupt signaling pathways that promote cell proliferation and survival, making this compound a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Compounds within the imidazo[1,2-a]pyridine class, including (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol, have demonstrated antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has shown promise in neuroprotection. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds similar to this have exhibited IC₅₀ values ranging from 0.2 to 50.0 μM against AChE, indicating potential therapeutic effects against cognitive decline .
Structure-Activity Relationship (SAR)
The biological activity of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol can be attributed to its structural features. The presence of the chloro group enhances lipophilicity and influences the compound's ability to penetrate biological membranes. The hydroxymethyl group may also play a role in modulating interactions with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity; influences receptor binding |
| Hydroxymethyl Group | Potentially modulates enzyme interactions |
Study on Kinase Inhibition
In a study focused on the inhibition of specific kinases by (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol, researchers found that the compound effectively reduced kinase activity in vitro. This reduction was associated with decreased cell viability in cancer cell lines, suggesting a mechanism for its anticancer effects.
Neuroprotective Evaluation
Another research project evaluated the neuroprotective properties of this compound through AChE inhibition assays. The results indicated that (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol could protect neuronal cells from oxidative stress-induced damage by inhibiting AChE activity, thereby increasing acetylcholine levels and enhancing synaptic transmission .
Q & A
Q. What synthetic methodologies are effective for preparing (3-chloroimidazo[1,2-a]pyridin-8-yl)methanol?
The compound can be synthesized via condensation reactions involving appropriately substituted pyridine precursors. For example, details a method where methanol is used as a solvent for refluxing intermediates like 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with amines. Recrystallization from methanol (as in and ) is a critical step for purification, yielding crystalline products suitable for structural analysis. Reaction optimization may involve adjusting stoichiometry, temperature, and catalyst loading to improve yield .
Q. How can NMR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives like (3-chloroimidazo[1,2-a]pyridin-8-yl)methanol?
Proton (¹H) and carbon (¹³C) NMR are essential for assigning substituent positions. For instance, and highlight the use of ¹H NMR to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR to identify carbonyl or nitrile groups (δ 160–180 ppm). DEPT and HSQC experiments can differentiate CH₃, CH₂, and CH groups, while NOESY correlations help confirm spatial proximity of substituents .
Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?
Slow evaporation or diffusion of a methanol/water mixture (e.g., 9:1 v/v) at 4°C is effective, as demonstrated in for related imidazo[1,2-a]pyridine derivatives. X-ray diffraction using SHELX programs ( ) is recommended for structure refinement, with attention to resolving disorder in the chloro or hydroxymethyl groups .
Advanced Research Questions
Q. How can computational modeling guide the design of (3-chloroimidazo[1,2-a]pyridin-8-yl)methanol derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electronic properties (HOMO-LUMO gaps) and electrostatic potential maps to identify reactive sites. Molecular docking (AutoDock Vina) against targets like Trypanosoma brucei tubulin () can prioritize derivatives with strong binding affinity. Substituent effects (e.g., replacing chloro with trifluoromethyl) should be modeled to assess steric/electronic compatibility .
Q. What strategies address contradictions in biological activity data for imidazo[1,2-a]pyridine analogs?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding) or cell line variability. emphasizes using standardized protocols (e.g., 72-h incubations for antiparasitic assays) and orthogonal assays (e.g., enzymatic vs. cellular). Structure-activity relationship (SAR) studies should compare logP, solubility (via HPLC), and metabolic stability (microsomal assays) to reconcile differences .
Q. How does the hydroxymethyl group at the 8-position influence the compound’s reactivity in cross-coupling reactions?
The hydroxymethyl group can act as a directing group in Pd-catalyzed Suzuki-Miyaura couplings. describes bromo-substituted analogs undergoing cross-coupling with arylboronic acids. However, the hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions. TLC monitoring and GC-MS are critical for tracking reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
